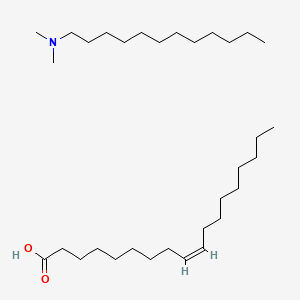

Dimethyl lauramine oleate

Description

Properties

IUPAC Name |

N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-14H2,1-3H3/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINAYBMQDYUVGJ-KVVVOXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)C.CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCN(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015474 | |

| Record name | Dimethyl lauramine oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70321-83-4 | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70321-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl lauramine oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070321834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with N,N-dimethyl-1-dodecanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl lauramine oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL LAURAMINE OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z20ETG4E17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl Lauramine Oleate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure, Properties, and Potential Pharmaceutical Applications of Dimethyl Lauramine Oleate (B1233923).

Introduction

Dimethyl lauramine oleate is a salt formed from the tertiary amine, N,N-dimethyldodecylamine (dimethyl lauramine), and the unsaturated fatty acid, oleic acid. It is a compound of interest in various fields, particularly in the cosmetic industry where it functions as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent.[1][2][3][4] For drug development professionals and researchers, its amphiphilic nature, potential biocompatibility, and the known biological activities of its constituent parts suggest its potential as a pharmaceutical excipient, particularly in drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of this compound, with a focus on its relevance to the pharmaceutical sciences.

Chemical Structure and Properties

This compound is the product of an acid-base reaction between the basic tertiary amine, N,N-dimethyldodecylamine, and the acidic carboxylic acid, oleic acid.

Chemical Structure:

The structure combines a cationic head group (the protonated tertiary amine) with two long hydrophobic alkyl chains, one from the lauryl group and one from the oleyl group. This amphiphilic character is central to its surface-active properties.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its precursors is provided in Table 1.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₃₂H₆₅NO₂ | [5][6] |

| Molecular Weight | 495.9 g/mol | [5][6] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| N,N-Dimethyldodecylamine (precursor) | ||

| Molecular Formula | C₁₄H₃₁N | [7] |

| Molecular Weight | 213.40 g/mol | [7] |

| Appearance | Clear yellow liquid with a fishlike odor | [7] |

| Boiling Point | 110-112 °C at 3 mm Hg | [8] |

| Melting Range | -4 to +5 °F | [8] |

| Density | 0.775 g/mL | [8] |

| Solubility | Soluble in methanol, ethanol, acetone, isopropanol, chloroform, toluene, carbon tetrachloride, kerosene, white mineral oil, and ethyl ether. Insoluble in water. | [7][8] |

| Oleic Acid (precursor) | ||

| Molecular Formula | C₁₈H₃₄O₂ | |

| Molecular Weight | 282.47 g/mol | |

| Appearance | Pale yellow, oily liquid | |

| Boiling Point | 286 °C at 100 mmHg | |

| Melting Point | 13-14 °C | |

| Density | 0.895 g/mL | |

| Solubility | Insoluble in water; soluble in ethanol, ether, and most organic solvents. |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, established methods for the synthesis of fatty acid-amine salts and their characterization can be readily applied.

Synthesis of this compound

A straightforward acid-base neutralization reaction is the most common method for the synthesis of fatty acid-amine salts.

Representative Protocol:

-

Reactant Preparation: Equimolar amounts of N,N-dimethyldodecylamine and oleic acid are measured.

-

Reaction: The N,N-dimethyldodecylamine is dissolved in a suitable solvent, such as ethanol. The oleic acid is then added dropwise to the amine solution with constant stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by measuring the pH of the solution, which should approach neutrality upon completion.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting this compound can be used as is or further purified by techniques such as column chromatography if necessary, although the salt formation is typically a high-yield reaction.

A general workflow for the synthesis is depicted in the following diagram:

Characterization Techniques

Standard analytical techniques can be employed to confirm the structure and purity of the synthesized this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the long alkyl chains of both the lauryl and oleyl groups, the methyl groups on the nitrogen atom, and the vinyl protons of the oleic acid double bond. The chemical shifts of the protons alpha to the nitrogen and the carboxylic acid would be of particular interest to confirm salt formation.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information on the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to determine the molecular weight of the ion pair and to study its fragmentation pattern.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the carboxylic acid O-H stretch from oleic acid and the appearance of a carboxylate anion stretch, along with the characteristic C-N stretches of the amine, would confirm the formation of the salt.

3.2.4. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC could be used to assess the purity of the synthesized compound. A suitable method would need to be developed, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Biological Activities and Potential Applications in Drug Development

While research specifically on this compound is limited, the known properties of its constituent molecules and related compounds suggest several potential applications in drug development.

Antimicrobial Activity

The precursor, dimethyl lauramine, is known to have antimicrobial, antibacterial, and fungicidal properties.[8] Tertiary amines and fatty acids can disrupt bacterial cell membranes through electrostatic interactions and by increasing membrane permeability, ultimately leading to cell lysis.[9][10] This suggests that this compound may possess inherent antimicrobial activity, which could be beneficial in topical formulations or as an excipient in antimicrobial drug products.

The proposed mechanism of antimicrobial action is illustrated below:

Drug Delivery Vehicle

The amphiphilic nature of this compound makes it a candidate for use in various drug delivery systems.

4.2.1. Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[11][12][13] this compound, with its surfactant-like properties, could be a key component in SEDDS formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.

4.2.2. Cationic Lipid Nanoparticles for Gene Delivery

Cationic lipids are widely used to form nanoparticles (lipoplexes) that can encapsulate and deliver nucleic acids (like siRNA and miRNA) into cells.[1][14][15][16][17] The positive charge of the cationic lipid interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, and the lipid tails facilitate passage through the cell membrane. Oleic acid has been shown to enhance the delivery efficacy of such nanoparticles.[1] The structure of this compound, possessing a cationic head group and lipid tails, is analogous to that of cationic lipids used in gene therapy research.

A simplified representation of cellular uptake of a drug-loaded nanoparticle is shown below:

Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration in their use for drug delivery. While the positive charge is essential for interacting with nucleic acids and cell membranes, it can also lead to toxicity. Studies on related compounds, such as oleylamine (B85491) and oleic acid-modified polymers, have shown that cytotoxicity is a dose-dependent factor that can be modulated by the chemical structure.[8][18][19] Therefore, a thorough evaluation of the cytotoxicity of this compound would be necessary for its application in drug delivery.

Quantitative Data Summary

Quantitative data specifically for this compound in a pharmaceutical context is scarce in the literature. The following table summarizes available data for its precursor, dimethyl lauramine.

| Parameter | Species | Value | Reference |

| Acute Oral LD50 (Dimethyl Lauramine) | Rat (female) | 1200 – 1450 mg/kg bw | [12] |

| Rat (male) | 1890 mg/kg bw | [12] | |

| No-Observed-Effect Level (NOEL) (Dimethyl Lauramine) | Rat (Sprague-Dawley) | 50 mg/kg bw | [12] |

Conclusion

This compound is a versatile compound with established applications in the cosmetics industry. Its chemical structure and the known biological activities of its components suggest significant potential for its use in pharmaceutical sciences, particularly as an excipient in drug delivery systems. Its surfactant properties make it a candidate for SEDDS formulations, while its cationic amphiphilic nature suggests a role in the development of lipid nanoparticles for nucleic acid delivery. Furthermore, its potential antimicrobial properties could be advantageous in certain formulations. However, a significant gap in the literature exists regarding its specific biological activities, detailed characterization, and toxicological profile in a pharmaceutical context. Further research is warranted to fully explore the potential of this compound for drug development and to establish its safety and efficacy in various therapeutic applications.

References

- 1. Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleic acid-based nanosystems for mitigating acute respiratory distress syndrome in mice through neutrophil suppression: how the particulate size affects therapeutic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of bile salts and a medium chain fatty acid on the physical properties of self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Self-Assembled Oleic Acid-Modified Polyallylamines for Improved siRNA Transfection Efficiency and Lower Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications [mdpi.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Oleylamine as a beneficial agent for the synthesis of CoFe₂O₄ nanoparticles with potential biomedical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. geneseo.edu [geneseo.edu]

Synthesis and Purification of Dimethyl Lauramine Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Dimethyl lauramine oleate (B1233923), a cationic surfactant with applications in the pharmaceutical and cosmetic industries as an antistatic, conditioning, and viscosity-controlling agent.[1] This document details the chemical principles, experimental protocols, purification strategies, and analytical characterization of the target compound. The synthesis is a two-step process involving the formation of the tertiary amine, N,N-dimethyldodecan-1-amine (Dimethyl lauramine), followed by a neutralization reaction with oleic acid to yield the final oleate salt. While specific quantitative data and analytical spectra for the final product are not extensively available in public literature, this guide consolidates established methodologies for the synthesis of its precursors and related compounds to provide a robust framework for its preparation and characterization.

Introduction

Dimethyl lauramine oleate is the salt formed from the tertiary fatty amine, N,N-dimethyldodecan-1-amine, and the unsaturated fatty acid, oleic acid.[2] Its amphiphilic nature, combining a cationic headgroup with long hydrophobic alkyl chains, imparts desirable surfactant properties. This guide outlines the synthetic pathways to Dimethyl lauramine and its subsequent conversion to the oleate salt, followed by a discussion of purification techniques and analytical methods for characterization.

Synthesis of this compound

The synthesis of this compound is a two-stage process:

-

Synthesis of N,N-dimethyldodecan-1-amine (Dimethyl lauramine): This intermediate can be synthesized via several routes, primarily through the reductive amination of dodecanal (B139956) or the N-alkylation of dodecylamine (B51217).

-

Formation of the Oleate Salt: This is an acid-base neutralization reaction between Dimethyl lauramine and oleic acid.

Experimental Protocols

Two primary methods for the synthesis of N,N-dimethyldodecan-1-amine are presented below.

Method A: Reductive Amination of Dodecylamine with Formaldehyde (B43269) and Formic Acid (Eschweiler-Clarke Reaction)

This classic method involves the methylation of a primary amine using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

-

Reaction Scheme: CH₃(CH₂)₁₁NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₁₁N(CH₃)₂ + 2 CO₂ + 2 H₂O

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dodecylamine (1 mole equivalent).

-

Cool the flask in an ice bath and slowly add formic acid (2.2 mole equivalents) with stirring.

-

To this solution, add formaldehyde (37% aqueous solution, 2.2 mole equivalents) dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, heat the reaction mixture to 80-100°C and reflux for 8-12 hours, monitoring the evolution of carbon dioxide.

-

Cool the reaction mixture to room temperature and make it alkaline by the slow addition of a concentrated sodium hydroxide (B78521) solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude N,N-dimethyldodecan-1-amine.

-

Method B: N-Alkylation of Lauryl Alcohol with Dimethylamine (B145610)

This industrial method involves the reaction of a fatty alcohol with a secondary amine in the presence of a catalyst at elevated temperature and pressure.

-

Reaction Scheme: CH₃(CH₂)₁₀CH₂OH + HN(CH₃)₂ --(Catalyst, Δ, P)--> CH₃(CH₂)₁₁N(CH₃)₂ + H₂O

-

Experimental Protocol:

-

Charge a high-pressure reactor with lauryl alcohol (1 mole equivalent) and a suitable hydrogenation/dehydrogenation catalyst (e.g., copper-based).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen.

-

Introduce dimethylamine (1.1 - 1.5 mole equivalents) into the reactor.

-

Heat the reactor to 180-220°C and pressurize with hydrogen to 10-20 bar.

-

Maintain the reaction under these conditions for 6-12 hours, with continuous monitoring of pressure and temperature. Water is formed as a byproduct and can be removed.

-

After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be purified by distillation under reduced pressure.

-

This step involves a simple acid-base neutralization reaction.

-

Reaction Scheme: CH₃(CH₂)₁₁N(CH₃)₂ + CH₃(CH₂)₇CH=CH(CH₂)₇COOH → [CH₃(CH₂)₁₁NH(CH₃)₂]⁺[CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻

-

Experimental Protocol:

-

Dissolve N,N-dimethyldodecan-1-amine (1 mole equivalent) in a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a reaction vessel equipped with a stirrer.

-

In a separate vessel, dissolve oleic acid (1 mole equivalent) in the same solvent.

-

Slowly add the oleic acid solution to the amine solution with constant stirring at room temperature. The reaction is typically exothermic.

-

Stir the mixture for 1-2 hours at room temperature to ensure complete salt formation.

-

The final product, this compound, can be isolated by removing the solvent under reduced pressure.

-

Quantitative Data

Specific reaction yields and purity data for the synthesis of this compound are not extensively reported in publicly available literature. However, based on similar reactions, the following estimations can be made:

| Parameter | Method A (Eschweiler-Clarke) | Method B (N-Alkylation) | Salt Formation |

| Typical Yield | 70-90% | >90% | >95% |

| Purity (Crude) | 85-95% | 90-98% | >98% |

| Key Reactants | Dodecylamine, Formaldehyde, Formic Acid | Lauryl Alcohol, Dimethylamine | N,N-dimethyldodecan-1-amine, Oleic Acid |

| Catalyst | None | Copper-based | None |

| Temperature | 80-100°C | 180-220°C | Room Temperature |

| Pressure | Atmospheric | 10-20 bar | Atmospheric |

Note: The data presented in this table are estimates based on general chemical principles and may vary depending on specific reaction conditions and scale.

Purification of this compound

The purification of this compound primarily focuses on removing unreacted starting materials (N,N-dimethyldodecan-1-amine and oleic acid) and any side products from the synthesis of the amine intermediate.

Purification Strategies

-

Recrystallization: This technique can be employed if the product is a solid at room temperature. A suitable solvent system would be one in which the oleate salt has high solubility at an elevated temperature and low solubility at room temperature.

-

Liquid-Liquid Extraction: To remove excess unreacted amine or acid, a series of extractions can be performed. Washing the crude product dissolved in a non-polar solvent with a slightly acidic aqueous solution can remove residual amine, while a wash with a slightly basic aqueous solution can remove residual oleic acid.

-

Column Chromatography: Due to the basic nature of the amine precursor, standard silica (B1680970) gel chromatography can be challenging, often leading to product streaking and poor separation. The use of a deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an amine-functionalized silica stationary phase is recommended. A typical solvent system would be a gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Experimental Protocol for Column Chromatography

-

Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel treated with triethylamine or a commercially available amine-functionalized silica.

-

Eluent System: A common eluent system is a gradient of methanol in dichloromethane. The optimal gradient will depend on the polarity of the impurities.

-

Column Packing: Pack the column with the selected stationary phase as a slurry in the initial eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Run the gradient, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC).

-

Fraction Analysis: Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the long alkyl chains of both the lauramine and oleate moieties, the N-methyl protons of the lauramine, and the vinyl protons of the oleate double bond. |

| ¹³C NMR | Resonances corresponding to the carbons of the alkyl chains, the N-methyl groups, the carboxylate carbon, and the olefinic carbons. |

| FTIR | Broad absorption band for the N-H⁺ stretch of the ammonium (B1175870) salt, characteristic C-H stretching and bending vibrations for the alkyl chains, and a strong absorption for the carboxylate (COO⁻) group. |

| GC-MS | Analysis of the precursor N,N-dimethyldodecan-1-amine can be performed to confirm its purity before salt formation. Direct analysis of the salt by GC-MS may be challenging due to its low volatility and may require derivatization. |

| Elemental Analysis | Determination of the percentage of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula. |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: General purification workflow for this compound.

Conclusion

This technical guide has outlined the synthesis and purification of this compound. The two-step synthesis, involving the formation of N,N-dimethyldodecan-1-amine followed by an acid-base reaction with oleic acid, provides a clear pathway to the target compound. While specific quantitative data and analytical spectra are not widely available, the provided protocols and purification strategies offer a solid foundation for researchers and professionals in the field. Further research to establish and publish detailed analytical data and optimized reaction yields would be a valuable contribution to the scientific community.

References

Spectroscopic Analysis of Dimethyl Lauramine Oleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Dimethyl lauramine oleate (B1233923), a cationic surfactant formed by the neutralization of oleic acid with dimethyl lauramine.[1] Due to the limited availability of direct spectroscopic data for this specific salt, this guide synthesizes predicted spectral characteristics based on the well-documented spectroscopic profiles of its constituent molecules, oleic acid and dimethyl lauramine (N,N-dimethyldodecan-1-amine), and the known spectral changes associated with the formation of alkylammonium carboxylate salts. Detailed experimental protocols for the primary spectroscopic techniques are also provided.

Molecular Structure and Predicted Spectroscopic Behavior

Dimethyl lauramine oleate is an ionic compound with the chemical formula C₃₂H₆₅NO₂ and a molecular weight of approximately 495.9 g/mol . Its structure arises from the proton transfer from the carboxylic acid group of oleic acid to the tertiary amine of dimethyl lauramine, forming a lauryl dimethylammonium cation and an oleate anion. This ionic interaction is the primary determinant of its spectroscopic signature.

Caption: Formation of this compound.

Spectroscopic Analysis

This section details the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The formation of the ammonium (B1175870) carboxylate salt will induce significant shifts in the signals of protons and carbons near the functional groups compared to the free acid and amine.

Predicted ¹H NMR Spectral Data:

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Oleate Moiety | ||

| Terminal -CH₃ | ~0.88 | Triplet, characteristic of the end of the alkyl chain. |

| -(CH₂)n- | ~1.2-1.4 | Broad multiplet, bulk of the aliphatic chain. |

| -CH₂-CH= | ~2.0 | Multiplet, allylic protons. |

| -CH₂-COO⁻ | ~2.2-2.4 | Triplet, deshielded by the carboxylate group. |

| -CH=CH- | ~5.3 | Multiplet, vinylic protons. |

| Dimethyl Lauramine Moiety | ||

| Terminal -CH₃ | ~0.88 | Triplet, characteristic of the end of the alkyl chain. |

| -(CH₂)n- | ~1.2-1.4 | Broad multiplet, bulk of the aliphatic chain. |

| -CH₂-N⁺H- | ~3.0-3.3 | Multiplet, deshielded by the ammonium group. |

| N⁺H-(CH₃)₂ | ~2.7-3.0 | Singlet, deshielded by the positively charged nitrogen. |

| -N⁺H- | Broad, variable | Position is dependent on solvent and concentration. |

Predicted ¹³C NMR Spectral Data:

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Oleate Moiety | ||

| Terminal -CH₃ | ~14 | |

| -(CH₂)n- | ~22-34 | |

| -CH₂-COO⁻ | ~34-36 | |

| -CH=CH- | ~130 | |

| -COO⁻ | ~178-182 | Significant downfield shift upon deprotonation. |

| Dimethyl Lauramine Moiety | ||

| Terminal -CH₃ | ~14 | |

| -(CH₂)n- | ~22-32 | |

| -CH₂-N⁺H- | ~58-62 | |

| N⁺H-(CH₃)₂ | ~45-50 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for confirming the formation of the salt. The characteristic vibrational bands of the carboxylic acid and tertiary amine will be replaced by those of the carboxylate and ammonium groups.

Predicted FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 3300-2500 | N⁺-H stretch | Broad absorption, indicative of the ammonium group. |

| 3005 | =C-H stretch | Characteristic of the vinylic C-H bonds in the oleate chain. |

| 2955 & 2870 | C-H stretch (asymmetric & symmetric, -CH₃) | |

| 2925 & 2855 | C-H stretch (asymmetric & symmetric, -CH₂) | Intense bands due to the long alkyl chains. |

| 1640-1550 | Carboxylate asymmetric stretch (-COO⁻) | Strong absorption, replaces the C=O stretch of the carboxylic acid. |

| 1470-1380 | Carboxylate symmetric stretch (-COO⁻) | Strong absorption. |

| 1470 | C-H bend (-CH₂) | |

| 722 | C-H rock (- (CH₂)n-) |

The disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹) of oleic acid are key indicators of salt formation.[2][3][4][5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation of this compound. The observed spectrum will depend on the ionization technique used.

-

Electrospray Ionization (ESI): This soft ionization technique is likely to show the intact non-covalent complex, with a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 496.9. It may also show peaks for the individual components, the dimethyl lauramine cation at m/z ≈ 214.4 and the oleate anion at m/z ≈ 281.5, depending on the source conditions.[2][3][5][10][11]

-

Electron Ionization (EI): This high-energy technique would likely lead to fragmentation of the molecule. The molecular ion may not be observed. Instead, characteristic fragments of the oleic acid and dimethyl lauramine chains would be expected.

Predicted Mass Spectrometry Data (ESI):

| m/z | Assignment |

| ~496.9 | [this compound + H]⁺ |

| ~214.4 | [Dimethyl lauramine + H]⁺ |

| ~281.5 | [Oleic acid - H]⁻ (in negative ion mode) |

UV-Visible (UV-Vis) Spectroscopy

Neither oleic acid nor dimethyl lauramine possesses significant chromophores that absorb in the 200-800 nm range. Oleic acid has a UV absorption maximum around 185 nm.[12] Aliphatic amines also absorb in the far UV region.[13] The formation of a simple ammonium carboxylate salt is not expected to introduce any new chromophores. Therefore, this compound is predicted to have minimal to no absorbance in the UV-Vis spectrum above 200 nm.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Caption: NMR Spectroscopy Experimental Workflow.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) with a proton frequency of at least 400 MHz.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.[14][15][16][17] Given the surfactant nature of the compound, ensuring solubility is key. Sonication may be required for complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire a ¹³C NMR spectrum with proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Assign the chemical shifts of all signals by comparison with expected values and through 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.

FTIR Spectroscopy

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of the viscous this compound directly onto the center of the ATR crystal.[18][19][20][21][22]

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum to identify and label the key absorption bands.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of methanol (B129727) and water, possibly with a small amount of a volatile acid like formic acid to promote ionization in positive ion mode, or a volatile base like ammonium hydroxide (B78521) for negative ion mode.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes over a suitable m/z range (e.g., 100-1000).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity while minimizing fragmentation of the non-covalent complex.[2][3][5][10][11]

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the calculated theoretical values to confirm the identity of the detected species.

UV-Visible Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1800).

Sample Preparation:

-

Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane).[23][24][25] The concentration will depend on the path length of the cuvette, but a starting point could be around 0.1-1 mg/mL.

-

Ensure the solution is clear and free of any particulates.

Procedure:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the sample cuvette in the sample beam and record the UV-Vis spectrum, typically from 200 to 800 nm.

Data Analysis:

-

Examine the spectrum for any absorption maxima. As predicted, significant absorbance is not expected in this range.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studying noncovalent protein complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A minimal sampling, in-line spectroscopic calibration method for unstable components during ammoniation of fatty acids - Analyst (RSC Publishing) DOI:10.1039/D4AN01051E [pubs.rsc.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Studying noncovalent protein complexes by electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. DE19515821A1 - Visible spectroscopy non-ionic surfactant concentration determining method - Google Patents [patents.google.com]

- 13. scialert.net [scialert.net]

- 14. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. agilent.com [agilent.com]

- 20. ACTTR Inc. - Test and Measure Viscous Substances By FTIR [acttr.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. jascoinc.com [jascoinc.com]

- 23. ossila.com [ossila.com]

- 24. web.uvic.ca [web.uvic.ca]

- 25. Surfactants (nonionic) in Extran® Rinse Solutions [sigmaaldrich.com]

A Technical Guide to Dimethyl Lauramine Oleate: Properties, Synthesis, and Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lauramine oleate (B1233923) is a tertiary amine salt with applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines general methodologies for its synthesis and analysis, and describes its formulation into topical delivery systems. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug development and formulation science.

Chemical and Physical Properties

Dimethyl lauramine oleate is the salt formed from the reaction of the tertiary amine, N,N-dimethyldodecan-1-amine (dimethyl lauramine), and the unsaturated fatty acid, (Z)-octadec-9-enoic acid (oleic acid)[1]. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H65NO2 | [2] |

| Molecular Weight | 495.9 g/mol | [2] |

| IUPAC Name | N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | [2][3] |

| CAS Number | 70321-83-4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Component Compounds | Oleic Acid, Lauryldimethylamine | [3] |

Synthesis and Analysis

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between dimethyl lauramine and oleic acid.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Equimolar amounts of N,N-dimethyldodecan-1-amine (dimethyl lauramine) and (Z)-octadec-9-enoic acid (oleic acid) are measured. The reactants should be of high purity.

-

Solvent Addition: A suitable solvent, such as ethanol (B145695) or isopropanol, is added to a reaction vessel. The choice of solvent depends on the desired reaction conditions and subsequent processing steps.

-

Reaction: The dimethyl lauramine is slowly added to the oleic acid solution with constant stirring. The reaction is typically carried out at room temperature. An exothermic reaction may be observed.

-

Reaction Completion: The reaction is allowed to proceed to completion, which can be monitored by techniques such as titration to confirm the neutralization of the acid.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting product, this compound, is collected. It should be a viscous liquid or a waxy solid at room temperature.

-

Characterization: The final product should be characterized to confirm its identity and purity using analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy to identify the characteristic peaks of the amine salt[4].

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

Experimental Protocol: Analysis by Titration

This method determines the amine value of the product, which is a measure of the total basic nitrogen content.

-

Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent, such as glacial acetic acid[5].

-

Titrant: A standardized solution of a strong acid, typically 0.1 M perchloric acid in glacial acetic acid, is used as the titrant[5].

-

Titration: The sample solution is titrated with the standardized perchloric acid solution.

-

Endpoint Detection: The endpoint of the titration can be determined potentiometrically using a pH meter with a glass electrode or visually using a suitable indicator such as crystal violet.

-

Calculation: The amine value is calculated based on the volume of titrant consumed and the weight of the sample.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of the component parts of the amine salt after derivatization or for the analysis of related impurities.

-

Sample Preparation: The this compound sample may need to be hydrolyzed back to dimethyl lauramine and oleic acid. The oleic acid can then be derivatized to its methyl ester (FAME) for better volatility.

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-500.

-

-

Data Analysis: The resulting chromatogram and mass spectra are compared to reference standards for identification and quantification.

Applications in Drug Development

Tertiary amines and their salts are prevalent in pharmaceutical products, often used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs)[4][7][8][9]. This compound's surfactant and emulsifying properties make it a candidate for use in topical drug delivery systems, such as creams and lotions[10].

Formulation of a Topical Cream

This compound can act as an emulsifier and texture enhancer in oil-in-water (O/W) cream formulations[10].

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Cream

-

Preparation of the Oil Phase: The oil-soluble components, including the active pharmaceutical ingredient (if oil-soluble) and other excipients like emollients and waxes, are mixed and heated to approximately 70-75°C. This compound would be part of this phase.

-

Preparation of the Aqueous Phase: The water-soluble components, including preservatives, humectants, and any water-soluble active ingredients, are dissolved in purified water and heated to approximately 70-75°C.

-

Emulsification: The oil phase is slowly added to the aqueous phase with continuous high-shear mixing to form a stable emulsion.

-

Cooling: The resulting emulsion is cooled under constant, gentle agitation.

-

Addition of Heat-Sensitive Ingredients: Any heat-sensitive ingredients, such as fragrances or certain APIs, are added when the cream has cooled to below 40°C.

-

Homogenization: The final cream is homogenized to ensure a uniform droplet size and distribution.

-

Quality Control: The final product is tested for its physical properties (pH, viscosity, appearance) and stability.

Conclusion

This compound is a versatile compound with established applications in personal care and potential for use in pharmaceutical formulations. This guide has provided an overview of its fundamental properties and offered generalized protocols for its synthesis, analysis, and formulation. Further research into its specific interactions with various APIs and its impact on drug delivery systems is warranted to fully elucidate its potential in the pharmaceutical field.

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mt.com [mt.com]

- 6. benchchem.com [benchchem.com]

- 7. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of Dimethyl Lauramine Oleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lauramine oleate (B1233923) is a cationic surfactant, a salt formed from the tertiary amine, dimethyl lauramine, and the unsaturated fatty acid, oleic acid.[1][2] Its amphiphilic nature, possessing both a polar head group and a nonpolar tail, governs its solubility in various media. This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl lauramine oleate in organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile. Understanding the solubility of this compound is critical for its application in diverse formulations, including cosmetics, drug delivery systems, and industrial products where it functions as an antistatic agent, hair and skin conditioner, and viscosity controller.[3][4]

Data Presentation: Solubility Summary

| Solvent Class | Specific Solvents | Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Ketones | Acetone | Soluble |

| Ethers | Glycol Ethers, Ethyl Ether | Soluble |

| Hydrophobic Solvents | Silicones, Fatty Alcohols, Esters, Mineral Oil, Vegetable Oils, Toluene, Chloroform, Carbon Tetrachloride, Kerosene, White Mineral Oil | Soluble |

| Glycols | General Glycols, Glycerol | Dispersible |

| Aqueous | Water | Insoluble |

This table is compiled from qualitative data sheets and safety assessments. The solubility of Dimethyl Lauramine, a component of this compound, in methanol, ethanol, acetone, isopropanol, chloroform, toluene, carbon tetrachloride, kerosene, white mineral oil, and ethyl ether supports the expected solubility of the oleate salt in these solvents.[5]

Experimental Protocols

Determining the quantitative solubility of this compound in various organic solvents requires systematic experimental procedures. Below are detailed methodologies that can be adapted for this purpose.

Method 1: Isothermal Equilibrium Method (Shake-Flask)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

1. Materials:

- This compound (high purity)

- Selected organic solvents (analytical grade)

- Thermostatically controlled shaker bath or incubator

- Analytical balance

- Centrifuge

- Volumetric flasks and pipettes

- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a titration setup.

2. Procedure:

- Prepare a series of vials for each solvent to be tested.

- Add an excess amount of this compound to each vial. The excess solid should be visually apparent.

- Add a known volume of the selected organic solvent to each vial.

- Seal the vials to prevent solvent evaporation.

- Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

- After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

- Centrifuge the vials to further separate the undissolved solid from the saturated solution.

- Carefully withdraw a known aliquot of the clear supernatant.

- Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

- Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or titration.

3. Data Analysis:

- Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

- Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Method 2: Potentiometric Titration

For cationic surfactants like this compound, potentiometric titration with a standardized anionic surfactant is a suitable method for quantification, which can be applied to determine solubility.[6]

1. Materials:

- Saturated solution of this compound in the organic solvent of interest (prepared as in the Isothermal Equilibrium Method).

- Standardized solution of an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS).

- Potentiometric titrator with a surfactant-sensitive electrode or a suitable ion-selective electrode.

- Burette, beaker, and magnetic stirrer.

2. Procedure:

- Take a known volume of the clear, saturated supernatant obtained from the Isothermal Equilibrium Method.

- Place the sample in a beaker and, if necessary, add a suitable solvent to ensure proper electrode function.

- Immerse the electrode in the solution and start stirring.

- Titrate the sample with the standardized anionic surfactant solution. The anionic surfactant will form a complex with the cationic this compound, leading to a potential change.

- The endpoint of the titration, where all the this compound has reacted, is detected by a sharp change in the potential.

- Record the volume of the titrant used to reach the endpoint.

3. Data Analysis:

- Calculate the concentration of this compound in the saturated solution based on the stoichiometry of the reaction with the anionic surfactant.

- Express the solubility in appropriate units ( g/100 mL, mol/L).

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and a conceptual representation of its behavior in different solvent types.

References

Mechanism of action of Dimethyl lauramine oleate as a surfactant

An In-depth Technical Guide to the Mechanism of Action of Dimethyl Lauramine Oleate (B1233923) as a Surfactant

Introduction

Dimethyl lauramine oleate is a salt formed from oleic acid and dimethyl lauramine[1]. It functions as a cationic surfactant, leveraging its unique molecular structure to modify the properties of interfaces between different phases, such as oil-water or air-water. Its IUPAC name is N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid[2]. This technical guide provides a detailed examination of the physicochemical properties and mechanism of action of this compound, with a focus on its applications in cosmetics and personal care products as an antistatic, hair conditioning, skin conditioning, and viscosity controlling agent[3][4].

Physicochemical Properties

The fundamental behavior of this compound as a surfactant is dictated by its chemical structure and resulting physical properties. It is composed of two key components: the lauryldimethylamine cation and the oleate anion[2].

| Property | Value | Source |

| IUPAC Name | N,N-dimethyldodecan-1-amine;(Z)-octadec-9-enoic acid | [2] |

| Molecular Formula | C₃₂H₆₅NO₂ | [2] |

| Molecular Weight | 495.9 g/mol | [2][3] |

| Component Parts | Lauryldimethylamine (Cation), Oleic Acid (Anion) | [2] |

| Classification | Cationic Surfactant, Amine, Fatty Acid Derivative | [5][6][7] |

Core Mechanism of Action

The primary mechanism of action for this compound is rooted in its amphiphilic nature, a characteristic common to all surfactants. The molecule possesses distinct regions that interact differently with polar and non-polar substances.

Amphiphilic Molecular Structure

This compound is an ion pair consisting of:

-

A Polar, Hydrophilic "Head" Group: The N,N-dimethyldodecan-1-amine (dimethyl lauramine) portion is protonated to form a positively charged (cationic) ammonium (B1175870) head. This charge makes it highly soluble in water and other polar solvents.

-

A Non-polar, Hydrophobic "Tail" Group: The (Z)-octadec-9-enoic acid (oleate) portion is a long hydrocarbon chain. This tail is insoluble in water but readily soluble in oils, fats, and other non-polar substances.

References

- 1. ewg.org [ewg.org]

- 2. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 70321-83-4 [thegoodscentscompany.com]

- 4. incibeauty.com [incibeauty.com]

- 5. ulprospector.com [ulprospector.com]

- 6. ulprospector.com [ulprospector.com]

- 7. alzointernational.com [alzointernational.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyl Lauramine Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Lauramine Oleate (B1233923)

Dimethyl lauramine oleate is a chemical compound with the molecular formula C₃₂H₆₅NO₂ and a molecular weight of 495.9 g/mol .[4] It is formed from the reaction of dimethyl lauramine, a tertiary amine, and oleic acid, a monounsaturated fatty acid.[4][5] This structure imparts amphiphilic properties to the molecule, with a hydrophilic tertiary amine head group and a long hydrophobic alkyl chain from both the lauryl and oleate moieties. This amphiphilicity drives the formation of micelles in aqueous solutions.

Chemical Structure:

-

Hydrophilic Head: Dimethylamino group (-N(CH₃)₂)

-

Hydrophobic Tail: Lauryl (C₁₂) and Oleyl (C₁₈, unsaturated) chains

The Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of surfactants. Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers spontaneously self-assemble into organized structures called micelles to minimize the unfavorable contact between their hydrophobic tails and the aqueous solvent.[6][7] This process leads to abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[8][9]

The CMC value is influenced by several factors, including:

-

Molecular Structure: The length and nature of the hydrophobic tail and the charge and size of the hydrophilic head group.

-

Temperature: The effect of temperature on the CMC can vary for different surfactants.[8]

-

Presence of Electrolytes: The addition of salts can decrease the CMC of ionic surfactants by reducing the repulsion between the charged head groups.

-

pH: For surfactants with pH-sensitive head groups like amines, the CMC can be significantly affected by the pH of the solution.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The choice of method depends on the properties of the surfactant and the available instrumentation.[9] As an ionic surfactant, methods that detect changes in conductivity are highly suitable.

Data Presentation: Comparison of CMC Determination Methods

| Method | Principle | Applicability to this compound | Advantages | Disadvantages |

| Conductivity Measurement | Measures the change in electrical conductivity of the solution. The slope of conductivity versus concentration changes at the CMC.[6][10] | Highly suitable as it is an ionic surfactant. | Simple, cost-effective, and provides precise results for ionic surfactants.[11] | Not suitable for non-ionic surfactants.[6] |

| Surface Tension Measurement | Measures the surface tension of the solution as a function of surfactant concentration. Surface tension decreases until the CMC is reached, after which it remains relatively constant.[12] | Suitable. | Direct measurement of surface activity. Applicable to both ionic and non-ionic surfactants. | Can be sensitive to impurities. The inflection point may not always be sharp.[7] |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum is observed at the CMC.[6] | Suitable. | Highly sensitive method. Can provide information about the micellar microenvironment. | Requires a fluorescent probe, which might interact with the surfactant. |

| Turbidity Measurement | Measures the turbidity of the solution. The turbidity increases sharply at the CMC due to the formation of micelles that scatter light.[6][7] | Suitable. | Simple and does not require sophisticated instrumentation. | Less precise than other methods. The onset of turbidity may not be sharply defined. |

Detailed Experimental Protocols

This method is based on the principle that the mobility of surfactant ions changes upon micelle formation, leading to a change in the slope of the conductivity versus concentration plot.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in deionized water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Equilibrate the conductivity cell and the sample solutions to a constant temperature (e.g., 25 °C).

-

Measure the conductivity of the deionized water as a blank.

-

Measure the conductivity of each dilution, ensuring the solution is well-mixed.

-

Plot the specific conductivity (κ) versus the concentration of this compound.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

This method relies on the fact that surfactants reduce the surface tension of a solution until the surface becomes saturated with monomers at the CMC.

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Thermostatic bath

-

Glassware

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Calibrate the tensiometer with deionized water at a constant temperature.

-

Measure the surface tension of each solution, starting from the most dilute to the most concentrated, to avoid cross-contamination.

-

Allow each solution to equilibrate before measurement.

-

Plot the surface tension (γ) versus the logarithm of the concentration (log C).

-

The plot will show a decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[12]

Visualization of Experimental Workflows

Workflow for CMC Determination by Conductivity

Caption: Workflow for determining the CMC using conductivity measurements.

Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the CMC using surface tension measurements.

Role in Drug Development and Signaling Pathways

In drug development, surfactants like this compound are primarily used as excipients to solubilize poorly water-soluble drugs, improve drug stability, and enhance drug permeation across biological membranes. The oleate component, in particular, is known to act as a penetration enhancer by disrupting the lipid structure of the stratum corneum.[13]

There is no direct evidence in the reviewed literature to suggest that this compound specifically interacts with or modulates defined signaling pathways. Its biological effects are more likely related to its physicochemical properties as a surfactant, which can lead to non-specific interactions with cell membranes. At concentrations above the CMC, the formation of micelles can lead to the solubilization of lipid components of cell membranes, potentially causing cytotoxicity. Therefore, for formulation purposes, it is crucial to use this compound at concentrations that are effective for its intended function but below the threshold for significant cellular damage.

The diagram below illustrates the logical relationship between the concentration of this compound and its potential effects in a biological context.

Caption: Concentration-dependent effects of this compound.

Conclusion

While a specific CMC value for this compound is not documented in readily available literature, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its determination. The choice of experimental method, particularly conductivity and surface tension measurements, will yield reliable data for this ionic surfactant. A thorough understanding and experimental determination of the CMC of this compound are essential for its effective and safe application in pharmaceutical formulations, ensuring optimal performance as an excipient while minimizing potential adverse effects.

References

- 1. specialchem.com [specialchem.com]

- 2. incibeauty.com [incibeauty.com]

- 3. thegoodscentscompany.com [thegoodscentscompany.com]

- 4. This compound | C32H65NO2 | CID 44148102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. justagriculture.in [justagriculture.in]

- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. benchchem.com [benchchem.com]

Self-Assembly of Dimethyl Lauramine Oleate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl lauramine oleate (B1233923), a salt of dimethyl lauramine and oleic acid, is a cationic surfactant with applications in the cosmetic and pharmaceutical industries.[1][2][3][4][5] Its amphiphilic nature drives its self-assembly in aqueous solutions into various supramolecular structures, such as micelles and vesicles. This technical guide provides an in-depth overview of the principles governing the self-assembly of dimethyl lauramine oleate, methodologies for its characterization, and potential applications in drug delivery. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon the well-established behaviors of analogous surfactant systems, such as oleates and amine oxides, to provide a comprehensive framework for its study.

Introduction to Surfactant Self-Assembly

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water. This process, known as self-assembly, leads to the formation of various ordered structures.

The initial stage of self-assembly is the formation of spherical micelles above a specific concentration known as the Critical Micelle Concentration (CMC) .[6] As the surfactant concentration increases, or with changes in environmental conditions such as pH, temperature, or ionic strength, these micelles can transition into other morphologies, including worm-like micelles, hexagonal phases, and lamellar structures, which can form vesicles.

This compound is comprised of a tertiary amine head group (dimethyl lauramine) and a long, unsaturated hydrocarbon tail (oleate). The protonation of the amine group in aqueous solution confers a positive charge, making it a cationic surfactant. The oleate counter-ion also possesses a long hydrocarbon chain, which can participate in the hydrophobic interactions driving self-assembly.

Supramolecular Structures of this compound

Based on the behavior of similar surfactants, this compound is expected to form the following primary structures in aqueous solutions:

-

Micelles: At concentrations above the CMC, this compound monomers will aggregate to form micelles. These are typically spherical structures with the hydrophobic oleate and lauryl chains forming the core and the hydrophilic dimethylamine (B145610) head groups exposed to the aqueous environment.

-

Vesicles: Under appropriate conditions, such as changes in pH affecting the protonation state of the head group or at higher surfactant concentrations, the system can favor the formation of bilayers. These bilayers can enclose an aqueous core to form unilamellar or multilamellar vesicles. The unsaturated nature of the oleate chain can impart fluidity to these bilayers.

The transition between these structures is a dynamic process influenced by factors that affect the packing parameter of the surfactant molecules.

Quantitative Data on Self-Assembly (Illustrative)

Due to the limited availability of specific experimental data for this compound, the following tables present representative quantitative data from analogous surfactant systems to provide a practical reference for expected values.

Table 1: Critical Micelle Concentration (CMC) of Representative Surfactants

| Surfactant System | Method | Temperature (°C) | CMC (mM) | Reference |

| Sodium Oleate | Surface Tension | 25 | 0.1 - 1.0 | General Knowledge |

| Lauramine Oxide | Surface Tension | 25 | 0.02 - 0.1 | General Knowledge |

| Cetylpyridinium Chloride (Cationic) | Conductivity | 25 | 0.9 | [7] |

| Sodium Dodecyl Sulfate (Anionic) | Multiple | 25 | 8.2 | [8] |

Table 2: Vesicle Size of Representative Surfactant Systems Determined by Dynamic Light Scattering (DLS)

| Surfactant System | Preparation Method | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| Oleate Vesicles | pH jump | 100 - 300 | 0.2 - 0.4 | General Knowledge |

| Egg Phosphatidylcholine Vesicles | Extrusion | 100 ± 10 | < 0.1 | [9] |

| Extracellular Vesicles | Isolation from plasma | 40 - 60 | ~1 | [10] |

Table 3: Rheological Properties of Representative Surfactant Solutions

| Surfactant System | Concentration | Zero-Shear Viscosity (Pa·s) | Viscoelastic Behavior | Reference |

| Cetylpyridinium Chloride/NaSal | 100 mM | 0.1 - 100 | Maxwell fluid | [11] |

| SLES/CAPB | 10 wt% | 0.01 - 10 | Shear thinning | |

| Polyacrylamide Solutions | 1 g/L | 0.01 - 0.1 | Shear thinning | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the self-assembly of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant. Several techniques can be employed for its determination.[6][8][13][14]

4.1.1 Surface Tension Method

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration as monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.[6]

-

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[14]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.[6]

-

4.1.2 Conductivity Method (for ionic surfactants)

-

Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration at low concentrations. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[8]

-

Protocol:

-

Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at the intersection of the two linear segments of the plot.

-

Characterization of Vesicle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[9][15][16][17][18]

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.[16]

-

Protocol:

-

Sample Preparation:

-

Prepare an aqueous solution of this compound at a concentration known to form vesicles.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Dilute the filtered sample with filtered deionized water to an appropriate concentration for DLS measurement (typically 0.1-1 mg/mL, to be optimized).[19]

-

-

Measurement:

-

Place the sample in a clean cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

-

-

Data Analysis:

-

The instrument software analyzes the correlation function to determine the particle size distribution, providing the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

-

Visualization of Self-Assembled Structures by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of self-assembled structures.[20][21][22][23]

-

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device. For soft materials like surfactant assemblies, staining or cryogenic techniques are often necessary to enhance contrast.

-

Protocol (Cryo-TEM):

-

Sample Preparation:

-

A small aliquot (3-5 µL) of the this compound solution is applied to a TEM grid (e.g., a holey carbon grid).

-

The grid is blotted with filter paper to create a thin film of the solution across the holes.

-

The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the water, preserving the solution-state structures.[22]

-

-

Imaging:

-

The vitrified sample is transferred to a cryo-TEM holder and inserted into the microscope, maintaining it at cryogenic temperatures.

-

Images are acquired at low electron doses to minimize radiation damage to the sample.

-

-

Rheological Measurements

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological measurements can provide insights into the microstructure and interactions of the self-assembled structures in solution.[11][24][25][26]

-

Principle: A rheometer is used to apply a controlled stress or strain to a sample and measure the resulting strain or stress. This allows for the determination of properties such as viscosity and viscoelasticity.

-

Protocol:

-

Sample Preparation:

-

Prepare aqueous solutions of this compound at various concentrations.

-

Allow the samples to equilibrate at the desired temperature.

-

-

Viscosity Measurement:

-

Perform a steady-state flow sweep by applying a range of shear rates and measuring the corresponding shear stress to determine the viscosity profile. This can reveal shear-thinning or shear-thickening behavior.

-

-

Viscoelastic Measurement (Oscillatory Rheology):

-

Apply a small, oscillating strain to the sample and measure the resulting stress. This allows for the determination of the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. These parameters provide information about the network structure and relaxation dynamics of the self-assembled system.[11]

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the self-assembly of this compound.

Applications in Drug Development

The self-assembled structures of this compound hold significant promise for applications in drug development:

-